molecular formula C8H5ClFN B3365809 3-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1261682-61-4

3-(Chloromethyl)-2-fluorobenzonitrile

Cat. No.: B3365809
CAS No.: 1261682-61-4
M. Wt: 169.58 g/mol
InChI Key: BRZNHIMTBVCADC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNHIMTBVCADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Chemical Context Within Halogenated Benzonitrile Derivatives

3-(Chloromethyl)-2-fluorobenzonitrile, with the chemical formula C₈H₅ClFN, belongs to the class of halogenated benzonitrile (B105546) derivatives. Its structure is characterized by a benzene (B151609) ring substituted with three functional groups: a cyano (-CN) group, a fluorine (-F) atom, and a chloromethyl (-CH₂Cl) group. The placement of these groups at positions 1, 2, and 3 respectively on the aromatic ring gives rise to its specific reactivity and properties.

The presence of the electron-withdrawing nitrile and fluorine groups influences the electron density of the aromatic ring and the reactivity of the benzylic chloride. The fluorine atom at the ortho position to the chloromethyl group can exert both inductive and mesomeric effects, which are crucial in directing the outcomes of substitution reactions.

A novel process for the preparation of 3-(halomethyl)-2-fluorobenzonitriles has been developed, highlighting its importance and the need for efficient synthesis methods suitable for large-scale production. This underscores its value in industrial applications where consistent and high-volume supply is necessary.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261682-61-5
Molecular Formula C₈H₅ClFN
Molecular Weight 169.59 g/mol
Physical State Solid
InChIKey YUCTBEWVIHCSGI-UHFFFAOYSA-N

Significance As a Reactive Intermediate in Advanced Organic Synthesis

The primary significance of 3-(Chloromethyl)-2-fluorobenzonitrile lies in its role as a reactive intermediate. bldpharm.com The chloromethyl group is a key functional handle, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making it a versatile precursor for the synthesis of diverse molecular architectures.

Its utility is particularly notable in the construction of heterocyclic compounds. For instance, it serves as an intermediate in the preparation of substituted isoindolinones and isoindolines. These structural motifs are prevalent in many biologically active compounds and materials. The reactivity of the benzylic chloride allows for cyclization reactions with appropriate nucleophiles, leading to the formation of these important five-membered nitrogen-containing rings.

Table 2: Applications in Synthesis

Product ClassSynthetic Utility
Substituted Isoindolinones Serves as a key intermediate for their preparation.
Substituted Isoindolines Used as a precursor in their synthesis.
Torsemide Intermediates A key intermediate in the synthesis of the diuretic Torsemide.

Overview of Research Trajectories and Academic Relevance

Strategies for the Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl group onto the aromatic ring is a critical step in the synthesis of this compound. This can be achieved through direct benzylic halogenation of a methyl-substituted precursor or by the chlorination of a hydroxymethyl analogue.

Direct Benzylic Halogenation and Chloromethylation Reactions

Direct benzylic halogenation is a common method for the synthesis of benzyl halides. researchgate.net This approach typically involves the free-radical halogenation of a corresponding methyl-substituted aromatic compound. google.com In the context of this compound synthesis, the starting material would be 2-fluoro-3-methylbenzonitrile. The reaction proceeds via a free-radical chain mechanism, which is typically initiated by UV light or a radical initiator. researchgate.netlibretexts.org

Common reagents for benzylic chlorination include N-chlorosuccinimide (NCS). The use of NCS is often preferred in laboratory settings as it allows for a controlled concentration of the halogen, which can help to minimize side reactions such as multiple halogenations. libretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

A representative reaction for the direct benzylic halogenation is as follows:

2-fluoro-3-methylbenzonitrile + NCS --(Initiator/heat)--> this compound + Succinimide

The regioselectivity of this reaction is generally high for the benzylic position due to the resonance stabilization of the resulting benzylic radical. jove.com

ReagentInitiator/ConditionsSolventKey Considerations
N-Chlorosuccinimide (NCS)AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide / HeatCarbon Tetrachloride (CCl4) or Benzene (B151609)Controlled reaction, minimizes over-halogenation. libretexts.org
Sulfuryl Chloride (SO2Cl2)Radical Initiator / HeatDichloromethane (B109758)Can also be used for benzylic chlorination.
Chlorine Gas (Cl2)UV lightInert SolventLess selective, can lead to multiple chlorinations. jove.com

Precursor-Based Chlorination of Hydroxymethyl Analogues

The first step, the synthesis of 3-(hydroxymethyl)-2-fluorobenzonitrile, can be achieved through various methods, including the reduction of a corresponding carboxylic acid or aldehyde, or via a Grignard reaction. Once the hydroxymethyl analogue is obtained, it can be converted to the chloromethyl derivative using a variety of chlorinating agents. Thionyl chloride (SOCl2) is a commonly used reagent for this transformation. guidechem.com The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

The general reaction is:

3-(hydroxymethyl)-2-fluorobenzonitrile + SOCl2 --> this compound + SO2 + HCl

Other reagents that can be employed for this conversion include phosphorus trichloride (PCl3) and phosphorus pentachloride (PCl5).

Chlorinating AgentReaction ConditionsByproductsNotes
Thionyl Chloride (SOCl2)Often with a base like pyridine to neutralize HClSO2, HClA common and effective method. guidechem.com
Phosphorus Trichloride (PCl3)Gentle heating may be requiredH3PO3Useful for converting primary and secondary alcohols.
Phosphorus Pentachloride (PCl5)Typically at room temperature or with gentle warmingPOCl3, HClA strong chlorinating agent.

Nucleophilic Substitution Approaches in Synthesis

While not a direct method for the synthesis of this compound itself, nucleophilic substitution reactions are a key feature in some multi-step synthetic routes that may lead to this compound or its precursors. For instance, if a related compound with a different leaving group at the benzylic position, such as 3-(bromomethyl)-2-fluorobenzonitrile, is synthesized, a nucleophilic substitution reaction with a chloride source could potentially yield the desired product. However, this is a less common primary route for the synthesis of benzyl chlorides.

More relevantly, the this compound, once synthesized, is a versatile substrate for various nucleophilic substitution reactions. The chloromethyl group is a good electrophile, and the chlorine atom can be readily displaced by a wide range of nucleophiles, making this compound a useful intermediate in the synthesis of more complex molecules.

Multi-Step Synthetic Routes and Sequential Transformations

The synthesis of this compound can be part of a larger, multi-step synthetic sequence. evitachem.comorganic-chemistry.org For example, the synthesis could start from a simpler, commercially available aromatic compound, which is then subjected to a series of reactions to introduce the fluoro, cyano, and chloromethyl groups in the desired positions.

A hypothetical multi-step synthesis could involve:

Introduction of the nitrile and fluoro groups: This could be achieved through various aromatic substitution reactions on a suitable precursor.

Introduction of the methyl group: This might involve a Friedel-Crafts alkylation or a cross-coupling reaction.

Benzylic chlorination: As described in section 2.1.1, the final step would be the chlorination of the methyl group.

The design of a multi-step synthesis requires careful consideration of the order of reactions to ensure compatibility of functional groups and to achieve the desired regiochemistry. orgsyn.org

Regioselective Synthesis and Isomeric Control Considerations

Achieving the correct regiochemistry is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups.

In the case of direct benzylic halogenation of 2-fluoro-3-methylbenzonitrile, the reaction is inherently regioselective for the benzylic position due to the stability of the benzylic radical intermediate. jove.com However, if the chloromethyl group were to be introduced via a Friedel-Crafts chloromethylation reaction on 2-fluorobenzonitrile (B118710), achieving the desired 3-position would be challenging due to the directing effects of the fluoro and cyano groups. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. The interplay of these directing effects would likely lead to a mixture of isomers, making this a less favorable synthetic route.

Therefore, the most practical approach for ensuring the correct isomeric structure of this compound is to start with a precursor that already has the desired substitution pattern, such as 2-fluoro-3-methylbenzonitrile, and then perform a regioselective benzylic halogenation.

Exploration of Sustainable and Atom-Economical Synthetic Protocols

In recent years, there has been a growing emphasis on the development of sustainable and atom-economical synthetic methods in chemistry. acs.orggoogle.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. google.com

In the context of this compound synthesis, the direct benzylic halogenation using reagents like NCS has a moderate atom economy, as a stoichiometric amount of succinimide is produced as a byproduct. Chlorination with Cl2 gas has a higher atom economy in theory, but can be less selective.

The conversion of the hydroxymethyl analogue using thionyl chloride also has limitations in terms of atom economy, as it generates SO2 and HCl as byproducts.

Reactions at the Chloromethyl Group

The chloromethyl group, a benzylic halide, is a primary site for a variety of chemical reactions due to the lability of the carbon-chlorine bond, which is enhanced by the adjacent benzene ring.

The benzylic position of this compound makes it highly susceptible to nucleophilic substitution. Benzylic halides are unique in that they can react via both SN1 and SN2 mechanisms, with the operative pathway being influenced by the reaction conditions such as the solvent, the nature of the nucleophile, and the substitution pattern of the aromatic ring. ncert.nic.inquora.comyoutube.com

The SN1 pathway involves a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com Benzylic halides readily undergo SN1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. ncert.nic.inquora.com The presence of polar protic solvents (e.g., water, alcohols) facilitates the ionization of the C-Cl bond and stabilizes the resulting carbocation, favoring the SN1 mechanism. ncert.nic.inbyjus.com

The SN2 pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ncert.nic.inmasterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO). As a primary halide, the carbon of the chloromethyl group is relatively unhindered sterically, which is a key requirement for the SN2 mechanism. ncert.nic.inyoutube.com

The electronic effects of the substituents on the benzene ring also play a crucial role. Both the fluorine atom and the nitrile group are electron-withdrawing, which can destabilize the adjacent benzylic carbocation. This destabilization would slow the rate of an SN1 reaction. Conversely, these groups make the benzylic carbon more electrophilic, potentially accelerating an SN2 reaction. Therefore, SN2 reactions are generally expected to be a major pathway for this compound.

Table 1: Nucleophilic Substitution Reactions of this compound
Nucleophile (Nu⁻)ProductReaction TypeFavorable Conditions
OH⁻ (Hydroxide)3-(Hydroxymethyl)-2-fluorobenzonitrileSN2 / SN1Aqueous base
CN⁻ (Cyanide)(2-Fluoro-3-cyanophenyl)acetonitrileSN2Polar aprotic solvent (e.g., DMSO)
OR⁻ (Alkoxide)3-(Alkoxymethyl)-2-fluorobenzonitrileSN2Alcohol solvent with base
R₂NH (Amine)3-((Dialkylamino)methyl)-2-fluorobenzonitrileSN2Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃)
N₃⁻ (Azide)3-(Azidomethyl)-2-fluorobenzonitrileSN2Polar aprotic solvent (e.g., DMF)

The benzylic position is particularly reactive towards radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.orglibretexts.org A common transformation is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. youtube.com While the starting material is a chloromethyl derivative, similar principles would apply to further halogenation or other radical processes if a C-H bond were present at the benzylic position.

Oxidation of the benzylic position is another important transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups at the benzylic position to a carboxylic acid. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of 2-fluoro-3-cyanobenzoic acid, assuming the nitrile group remains intact under the reaction conditions.

Elimination reactions (E1 and E2) are less common for benzylic halides like this one unless a hydrogen atom is present on an adjacent carbon (which is not the case here) or under very strong basic conditions, which might favor other reaction pathways.

Reactivity of the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond.

Nitriles can be hydrolyzed to form carboxylic acids or amides, depending on the reaction conditions. weebly.com This transformation is a cornerstone of synthetic chemistry for converting nitriles into more elaborated functional groups. libretexts.orgorganic-chemistry.org

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com For this compound, this would yield 3-(chloromethyl)-2-fluorobenzoic acid.

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate but results in the formation of a carboxylate salt. weebly.comchemistrysteps.com Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org This method is often preferred when the molecule contains other base-sensitive groups.

Table 2: Hydrolysis of the Nitrile Group
ConditionsIntermediateFinal Product (after workup)
H₃O⁺, Heat3-(Chloromethyl)-2-fluorobenzamide3-(Chloromethyl)-2-fluorobenzoic acid
1. NaOH, Heat 2. H₃O⁺3-(Chloromethyl)-2-fluorobenzamide3-(Chloromethyl)-2-fluorobenzoic acid

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, providing a powerful method for the synthesis of nitrogen-containing heterocycles. wisdomlib.org A prominent example is the [3+2] cycloaddition reaction. mdpi.com

For instance, benzonitrile (B105546) derivatives can react with 1,3-dipoles like nitrile oxides (generated in situ from oximes) or azides to form five-membered heterocyclic rings such as oxadiazoles (B1248032) or tetrazoles, respectively. DFT computational studies have been used to analyze the regiochemistry and polar nature of [3+2] cycloaddition reactions involving benzonitrile N-oxide. mdpi.com The presence of fluorine substituents can influence the reactivity and regioselectivity of these cycloadditions. rsc.org These reactions are valuable for creating complex molecular scaffolds often found in pharmaceuticals.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the C2 position significantly modulates the reactivity of the benzene ring through a combination of inductive and resonance effects.

Halogens, including fluorine, are generally considered deactivating yet ortho, para-directing groups in electrophilic aromatic substitution (EAS). youtube.com

Inductive Effect (-I) : Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond. stackexchange.comcsbsju.edu This effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene.

Resonance Effect (+R) : Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (pi-donation). csbsju.edu This effect increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom plays a different role. The SNAr mechanism is favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.com Fluorine's powerful inductive effect is highly effective at stabilizing this intermediate, thereby accelerating the rate of nucleophilic aromatic substitution. stackexchange.com This makes aryl fluorides, particularly when activated by other electron-withdrawing groups like a nitrile, surprisingly reactive in SNAr reactions, often more so than other aryl halides. stackexchange.com

Effects on Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring in this compound to electrophilic aromatic substitution (EAS) is significantly influenced by the cumulative electronic effects of its substituents. Aromatic compounds undergo EAS with ease when the ring is electron-rich; conversely, electron-withdrawing groups diminish the ring's nucleophilicity and deactivate it towards electrophiles. quora.com The mechanism of EAS typically involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring, followed by deprotonation to restore aromaticity. youtube.com

In the case of this compound, all three substituents withdraw electron density from the aromatic ring, rendering it highly deactivated towards electrophilic attack. The individual and collective effects are detailed below:

Nitrile Group (-CN): The nitrile group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive electron withdrawal by the chlorine atom (-I effect). It is considered an ortho, para-director.

The directing influences of these groups on the this compound ring are competitive. The powerful meta-directing influence of the nitrile group and the ortho, para-directing nature of the fluorine and chloromethyl groups result in a complex reactivity map. However, the overarching characteristic is the strong deactivation of the ring system, suggesting that any EAS reactions would require harsh conditions and may result in a mixture of products or fail to proceed altogether.

SubstituentElectronic EffectEffect on ReactivityDirecting Influence
Nitrile (-CN)-I, -RStrongly DeactivatingMeta
Fluorine (-F)-I > +RDeactivatingOrtho, Para
Chloromethyl (-CH₂Cl)-IWeakly DeactivatingOrtho, Para

Participation in Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluorobenzonitrile Core

While deactivated towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored on aromatic rings bearing strongly electron-withdrawing groups and a suitable leaving group. nih.gov In this molecule, the fluorine atom serves as the leaving group, and its displacement is strongly activated by the powerful electron-withdrawing nitrile group positioned ortho to it.

The reactivity of the 2-fluorobenzonitrile scaffold in SNAr reactions is well-documented. It serves as a versatile precursor for the synthesis of various heterocyclic compounds. evitachem.com For instance, the reaction of 2-fluorobenzonitrile with appropriate nucleophiles is a key step in the synthesis of 3-aminobenzisoxazole and 2,4-diaminoquinazolines. evitachem.comsigmaaldrich.com The fluorine atom's high electronegativity and its position relative to the activating nitrile group facilitate the initial nucleophilic attack and subsequent departure as a fluoride (B91410) ion. nih.govevitachem.com

In this compound, this reactivity is expected to be preserved or even enhanced. The additional weak electron-withdrawing effect of the meta-chloromethyl group further contributes to the ring's electron deficiency. This makes the C-F bond particularly susceptible to cleavage by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a direct pathway to highly functionalized benzonitrile derivatives. The presence of multiple reactive sites (the C-F bond for SNAr and the C-Cl bond for SN2) also opens avenues for selective and sequential functionalization.

N
Starting MaterialNucleophile/ReagentProduct TypeReference
2-FluorobenzonitrileGuanidine Carbonate2,4-Diaminoquinazoline evitachem.com
2-Fluorobenzonitrile(Used in multi-step synthesis)3-Aminobenzisoxazole evitachem.comsigmaaldrich.com
2-Fluorobenzonitrile2-AminopyridinesQuinazolinimines evitachem.com
2-Fluoro-5-nitrobenzonitrileMethyl ThioglycolateBenzothiophene (B83047) derivative ossila.com
PentafluorobenzonitrilePhenothiazinep- and o-substituted products nih.gov

Cascade Reactions and Tandem Processes Initiated by Functional Group Interplay

The strategic placement of the chloromethyl, fluoro, and nitrile groups in this compound creates a platform for sophisticated cascade or tandem reactions. Such processes, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for building molecular complexity. nih.govresearchgate.net The reactivity of this compound can be envisioned through analogy with similar systems, such as 2-formylbenzonitriles, where the interplay between adjacent carbonyl and nitrile groups facilitates elegant cascade cyclizations. nih.govresearchgate.net

In these analogous reactions, a base-promoted process initiates a sequence of steps, often starting with a nucleophilic addition to one functional group, followed by an intramolecular cyclization involving the nitrile group. nih.gov For example, the reaction of 2-formylbenzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes, promoted by a simple base such as potassium carbonate, leads to the formation of complex heterocyclic structures like 3-methyleneisoindolin-1-ones. nih.govresearchgate.net This transformation involves up to six elemental steps in a single pot, including addition, cyclization, and elimination. nih.gov

For this compound, a plausible cascade sequence could be initiated by a nucleophile attacking the electrophilic chloromethyl group (an SN2 reaction). The resulting intermediate, now bearing a nucleophilic center, could then undergo an intramolecular cyclization onto the nitrile carbon. This pathway could lead to the formation of various N-heterocycles, such as isoindolinone or quinazoline (B50416) derivatives, depending on the nature of the initial nucleophile and the reaction conditions. The presence of the fluorine atom could either be retained in the final product or be displaced in a subsequent step, further diversifying the potential outcomes. This highlights the compound's utility as a versatile building block for the synthesis of complex, functional molecules through atom-economical cascade strategies. wisdomlib.orgislandscholar.ca

nih.govresearchgate.net
EntryStarting Aldehyde (Electrophile)Starting Sulfone (Pronucleophile)BaseTemperatureYield
12-Formylbenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃50 °C99%
22-Formylbenzonitrile((Chloromethyl)sulfonyl)benzeneKOtBu50 °C65%
32-Formyl-5-methoxybenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃50 °C99%
42-Formyl-4,5-dimethoxybenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃50 °C85%
52-Formylbenzonitrile1-(Chloromethylsulfonyl)-4-methoxybenzeneK₂CO₃50 °C99%

Role As a Key Synthetic Building Block and Intermediate in Organic Chemistry

Precursor for Diverse Heterocyclic Systems

The compound is a cornerstone for the synthesis of a multitude of heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The nitrile and chloromethyl groups are key handles for constructing these ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Benzisoxazoles)

Quinazolines: The synthesis of the quinazoline (B50416) ring system, a core structure in numerous bioactive compounds, can be approached using 3-(Chloromethyl)-2-fluorobenzonitrile as a starting material, typically requiring its transformation into a more direct precursor. A common strategy involves the initial conversion of the benzonitrile (B105546) into a 2-aminobenzophenone (B122507) or a related 2-aminoaryl ketone derivative. This intermediate can then undergo condensation and cyclization with a second component. For instance, a plausible route involves the reaction of a 2-aminobenzophenone derivative with another nitrile in the presence of a Lewis acid catalyst like TMSOTf to form the quinazoline ring. nih.gov Alternatively, established methods show that 2-chloromethyl-quinazoline derivatives can be synthesized from the reaction of compounds like 1-(2-aminophenyl)ethanone with chloroacetonitrile, highlighting the utility of the chloromethyl moiety in forming these heterocycles. ijirset.com

Benzisoxazoles: this compound is a valuable precursor for creating substituted benzisoxazoles, a class of compounds with a wide range of pharmacological activities, including antipsychotic and anticonvulsant properties. nih.govmdpi.com A key synthetic strategy involves the transformation of the nitrile group into a nitrile oxide, which can then undergo a [3+2] cycloaddition reaction. nih.govnih.gov Another important pathway is the intramolecular cyclization of an oxime. For example, a closely related precursor, N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide, is converted to its oxime, which then cyclizes to form a 3-chloromethyl-1,2-benzisoxazole derivative. mdpi.com This demonstrates a reliable method for incorporating the chloromethyl group at the 3-position of the benzisoxazole ring, making N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide a key intermediate for further functionalization. mdpi.com

Target HeterocycleGeneral Synthetic StrategyKey Transformation of Starting Material
Quinazolines Condensation/cyclization of a 2-aminoaryl ketone with a nitrile or other C1/N1 source. nih.govConversion of the benzonitrile to a 2-aminobenzophenone derivative.
Benzisoxazoles Intramolecular cyclization of an oxime derived from a 2-hydroxy-phenone. mdpi.comTransformation of the benzonitrile into a 2-hydroxy-acylbenzene, followed by oximation and cyclization.

Formation of Oxygen- and Sulfur-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Benzothiophenes)

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, which are important bioisosteres of ester and amide groups, can be readily achieved from this compound. researchgate.net For the synthesis of 1,3,4-oxadiazoles, a common route involves the conversion of the nitrile group into a carboxylic acid hydrazide. This hydrazide can then be cyclized with various reagents. For instance, reacting a related acid hydrazide with formic acid and subsequently with a dehydrating agent like phosphorus pentoxide yields the corresponding 1,3,4-oxadiazole. nih.gov A more direct method involves the cyclodehydration of an N'-(2-chloroacetyl)benzohydrazide intermediate, which can be formed from the corresponding hydrazide and chloroacetyl chloride, to produce a 5-(chloromethyl)-1,3,4-oxadiazole ring. nih.gov

Benzothiophenes: The benzothiophene (B83047) scaffold, present in drugs like Raloxifene and Sertaconazole, can be efficiently synthesized using 2-halobenzonitrile derivatives. ias.ac.in A well-established method is the Gewald reaction, where a 2-halobenzonitrile reacts with a sulfur source and an active methylene (B1212753) compound. A more specific and modern approach involves the reaction of a 2-halobenzonitrile with an α-mercaptoacetate, such as ethyl mercaptoacetate, which leads directly to 3-aminobenzothiophene-2-carboxylate esters. This reaction provides a direct and efficient entry into functionalized benzothiophenes that can be further elaborated. nih.gov Palladium-catalyzed coupling and cyclization reactions are also powerful tools for constructing these sulfur-containing heterocycles. ias.ac.inresearchgate.net

Target HeterocycleGeneral Synthetic StrategyKey Intermediate
1,3,4-Oxadiazoles Cyclodehydration of a diacylhydrazine intermediate. nih.govnih.govCarboxylic acid hydrazide or N'-(2-chloroacetyl)benzohydrazide.
Benzothiophenes Reaction of the 2-halobenzonitrile with an α-mercapto ester. nih.govThe starting benzonitrile itself.

Application in the Construction of Complex Organic Architectures

The presence of three distinct and orthogonally reactive functional groups makes this compound an ideal starting point for the assembly of complex organic architectures. The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of fragments containing oxygen, nitrogen, or sulfur nucleophiles. This reaction is often the first step in a multi-step synthesis.

Following modification of the chloromethyl group, the nitrile and fluoro-substituted ring can be further functionalized. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The aromatic ring itself can undergo further substitution, with the fluorine atom influencing the regioselectivity of these reactions. This step-wise functionalization allows chemists to build intricate molecular frameworks from a relatively simple and commercially available precursor. For example, related chloromethyl-containing building blocks are used in the synthesis of complex probes for chemical detection and intermediates for pharmaceuticals like Baricitinib. mdpi.comresearchgate.net

Integration into Combinatorial Libraries for Chemical Space Exploration

In modern drug discovery and materials science, the exploration of vast chemical space through combinatorial chemistry is a critical strategy. This compound is an excellent scaffold for generating diverse molecular libraries. Its identity as a "versatile small molecule scaffold" is rooted in its capacity for divergent synthesis. cymitquimica.com

A combinatorial library could be constructed by first reacting the chloromethyl group with a diverse set of nucleophiles (e.g., a collection of amines, phenols, or thiols). Each of these products could then be subjected to a second diversification step targeting the nitrile group (e.g., reaction with a series of organometallic reagents or conversion to amidines for subsequent cyclization). This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single starting material, which can then be screened for desired biological or material properties.

Synthesis of Specialty Chemicals and Functional Molecules

The structural motifs accessible from this compound are frequently found in specialty chemicals and functional molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Research on related structures has shown that benzothiophene acrylonitriles derived from similar precursors exhibit potent anticancer activity by interacting with tubulin. nih.gov Furthermore, chloromethyl-substituted heterocycles are key intermediates in the synthesis of molecules with potential as anti-inflammatory agents, antimicrobial compounds, and central nervous system drugs. mdpi.comnih.gov The ability to use this building block to synthesize complex, fluorine-containing heterocyclic compounds makes it a valuable tool in the development of new therapeutic agents and other high-performance functional materials.

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl 2 Fluorobenzonitrile and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(Chloromethyl)-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

A detailed analysis of the one-dimensional NMR spectra allows for the assignment of each unique proton, carbon, and fluorine nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the chloromethyl protons. The aromatic region would likely display a complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shift of the chloromethyl protons would appear as a singlet, typically in the range of 4.5-5.0 ppm, deshielded by the adjacent chlorine atom. For comparison, the aromatic protons in 3-fluorobenzonitrile (B1294923) appear in the range of 7.3-7.6 ppm chemicalbook.com. The introduction of the chloromethyl group would further influence these shifts.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will show a range of chemical shifts influenced by the fluorine and chloromethyl substituents. The carbon of the chloromethyl group is anticipated to resonate at approximately 40-45 ppm. In 3-fluorobenzonitrile, the carbon atoms of the benzene (B151609) ring resonate at various positions, with the carbon directly bonded to the fluorine showing a large C-F coupling constant .

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift of the fluorine atom is sensitive to its electronic environment. By comparison with 2-fluorobenzonitrile (B118710), the chemical shift would provide insight into the electronic effects of the chloromethyl group.

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H
Aromatic-H7.4 - 7.8m
CH₂Cl~4.7s
¹³C
C-CN~117dJCF ≈ 3-5
C-F~160d¹JCF ≈ 250
Aromatic-C115 - 140m
CH₂Cl~42t
CN~118s
¹⁹F ~ -110m

Note: These are predicted values based on data from similar compounds and known substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

HSQC: This experiment correlates the chemical shifts of protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the chloromethyl proton signal to the chloromethyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₈H₅ClFN), HRMS would provide a highly accurate mass measurement. The presence of chlorine would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

Expected HRMS Data for this compound:

Ion Calculated m/z Elemental Composition
[M]⁺169.0094C₈H₅³⁵ClFN
[M+2]⁺171.0065C₈H₅³⁷ClFN

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. nih.gov The C-F bond stretching vibration would likely appear in the region of 1200-1300 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected in the range of 700-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and would be observed. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch> 3000IR, Raman
C≡N Stretch~2230IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-F Stretch1200-1300IR
C-Cl Stretch700-800IR

Advanced Gas-Phase Spectroscopic Methods (e.g., REMPI, MATI) for Electronic and Vibronic Features

For 2-fluorobenzonitrile and 3-fluorobenzonitrile, the precise excitation energies (S₁ ← S₀ band origins) and adiabatic ionization energies have been determined using these techniques. nih.gov These studies reveal the vibrational features of the first electronically excited state (S₁) and the cationic ground state (D₀). A similar investigation of this compound would allow for the determination of its electronic transition energies and the vibrational modes that are active upon electronic excitation and ionization. The introduction of the chloromethyl group would be expected to cause a red-shift in the electronic transitions compared to 2-fluorobenzonitrile due to its electron-donating character through hyperconjugation.

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, the analysis of crystalline derivatives of similar molecules, such as 2-amino-4-chlorobenzonitrile, provides a model for the types of intermolecular interactions that can be expected. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 3-(Chloromethyl)-2-fluorobenzonitrile, DFT calculations would be employed to determine its ground state properties. This involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state. From this optimized structure, a wealth of information can be derived, such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate electronic properties like the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. A typical DFT study would utilize a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their fundamental formulation. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. nih.gov For this compound, ab initio calculations would offer a benchmark for its geometric and electronic properties. However, their high computational cost often limits their application to smaller molecules.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. ucsb.eduwikipedia.orgscispace.com Methods like AM1, PM3, and MNDO are computationally less demanding and can be applied to larger systems. ucsb.edu While generally less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and are often used for initial explorations of molecular systems or for very large molecules where more rigorous methods are not feasible. wikipedia.orgststephens.net.in For this compound, these methods could be used for a preliminary assessment of its conformational landscape and electronic properties.

Computational Characterization of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are essential in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure with biological activity or physical properties.

For this compound, a wide range of molecular descriptors could be calculated using computational software. These are typically categorized into several classes:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-chemical descriptors: These are derived from quantum chemical calculations and include properties like dipole moment, polarizability, and HOMO/LUMO energies.

A hypothetical table of some basic calculated descriptors for this compound is presented below.

Descriptor CategoryDescriptor NameHypothetical Value
ConstitutionalMolecular Weight169.58 g/mol
ConstitutionalFormulaC₈H₅ClFN
Quantum-ChemicalDipole MomentValue would be calculated
Quantum-ChemicalPolarizabilityValue would be calculated
Quantum-ChemicalHOMO EnergyValue would be calculated
Quantum-ChemicalLUMO EnergyValue would be calculated

Prediction and Interpretation of Spectroscopic Data through Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and understand the structural basis for observed spectral features.

For this compound, DFT calculations would be the primary tool for simulating its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. The vibrational frequencies and intensities can be calculated from the optimized geometry, which helps in assigning the experimental IR and Raman bands to specific vibrational modes of the molecule. Theoretical studies on similar molecules, such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), have demonstrated the accuracy of DFT in predicting vibrational spectra. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. This allows for an understanding of the electronic transitions occurring within the molecule.

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. This is particularly useful for understanding reactions that are difficult to study experimentally.

While no specific reaction mechanisms involving this compound have been computationally studied, this approach could be applied to understand its reactivity. For example, the chloromethyl group is a common reactive site for nucleophilic substitution reactions. Computational modeling could be used to explore the reaction pathways of this compound with various nucleophiles. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies often employ DFT to map out the potential energy surface of the reaction.

Molecular Dynamics and Conformation Analysis in Reaction Media

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. This method is crucial for understanding how a molecule behaves in a realistic environment, such as in a solution.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the chloromethyl group to the benzene (B151609) ring. By simulating the molecule in different solvents, one could analyze how the solvent affects its conformational preferences and dynamics. This information is important for understanding its behavior in reaction media and for interpreting experimental data that is often obtained in solution. The results of MD simulations can provide insights into the average structure, fluctuations, and the time scales of molecular motions.

Emerging Applications in Chemical Materials Science and Catalysis

Utilization as a Monomer or Building Block in Polymer Chemistry (e.g., conjugated polymers)

There is currently no available data to suggest that 3-(Chloromethyl)-2-fluorobenzonitrile has been utilized as a monomer or building block in polymer chemistry. In theory, the chloromethyl group would allow it to be polymerized through reactions like polycondensation or Williamson ether synthesis, potentially leading to novel fluorinated and nitrile-functionalized polymers. Such polymers could exhibit interesting thermal, electronic, or gas permeability properties. However, without experimental data, this remains speculative.

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The synthesis of ligands for catalysis incorporating the this compound scaffold has not been reported. The nitrile group and the potential to modify the chloromethyl group could, in principle, be used to create bidentate or polydentate ligands for transition metal catalysts. The fluorine substituent could also electronically tune the properties of the resulting metal complexes. Nevertheless, no specific examples of such ligands or their catalytic applications are present in the scientific literature.

Contribution to the Development of Functional Materials (e.g., luminescent materials)

There is no evidence in the available literature of this compound contributing to the development of functional materials, including luminescent materials. While some benzonitrile (B105546) derivatives are known to exhibit fluorescence, the specific photophysical properties of this compound and its potential use in creating luminescent materials have not been investigated or reported.

Future Directions and Research Horizons

Unexplored Synthetic Pathways and Methodological Advancements

The efficient and selective synthesis of 3-(Chloromethyl)-2-fluorobenzonitrile is the gateway to unlocking its full potential. While traditional methods for the synthesis of related chloromethylated and fluorinated aromatics exist, future research will likely focus on the adoption and development of more advanced and sustainable synthetic strategies.

One promising avenue lies in the exploration of novel catalytic systems for chloromethylation. Recent advancements in the chloromethylation of aromatic hydrocarbons have highlighted the efficacy of recyclable, temperature-dependent phase-separation systems composed of dicationic ionic liquids and methylcyclohexane (B89554) in aqueous media. researchgate.net The application of such green chemistry principles, potentially utilizing polyethylene (B3416737) glycol (PEG)-based catalysts under phase transfer catalysis (PTC) conditions, could offer a more environmentally benign and efficient route to this compound compared to conventional methods that may rely on harsh reagents. researchgate.net

Furthermore, the development of catalytic methods for the preparation of chloromethylating agents themselves, such as the trimethyl borate-catalyzed reaction of sulfur trioxide with dichloromethane (B109758) to form chloromethyl chlorosulfate, could provide safer and more reactive precursors for the synthesis of this target molecule. rsc.org

Another key area for methodological advancement is in the synthesis of the fluorobenzonitrile core. The halogen exchange (HALEX) reaction, where a chloro-substituted nitrile is converted to its fluoro-counterpart using an alkali metal fluoride (B91410), is a common strategy. numberanalytics.com Future research could focus on optimizing this transformation for the specific isomeric requirements of 3-chloro-2-fluorobenzonitrile (B1362877) precursors, potentially exploring novel catalyst systems to enhance reaction rates and selectivity.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The true potential of this compound lies in the discovery of novel reactivity patterns stemming from the interplay of its functional groups. The chloromethyl group is a versatile electrophilic handle, readily participating in nucleophilic substitution reactions. The nitrile group, with its electrophilic carbon and nucleophilic nitrogen, can undergo a variety of transformations including hydrolysis, reduction, and cycloadditions. nih.gov The fluorine atom, due to its high electronegativity, significantly influences the electronic properties of the aromatic ring, impacting its reactivity and stability. numberanalytics.com

Future research should aim to exploit these inherent functionalities in unconventional ways:

Intramolecular Cyclizations: The proximity of the chloromethyl and nitrile groups could be leveraged to construct novel heterocyclic scaffolds through intramolecular reactions. By first converting the chloromethyl group to a nucleophilic species, subsequent intramolecular attack on the nitrile could lead to the formation of fused ring systems.

Directed C-H Functionalization: The fluorine atom can act as a directing group in modern C-H functionalization reactions. beilstein-journals.org This opens up the possibility of selectively introducing new substituents onto the aromatic ring at positions that would be difficult to access through classical electrophilic aromatic substitution, leading to a diverse library of derivatives.

Radical Cascade Reactions: The nitrile group can act as a radical acceptor in cascade strategies. nih.gov Investigating the participation of this compound in such reactions could lead to the rapid assembly of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, which offer significant advantages in terms of safety, efficiency, and scalability. nih.gov The integration of this compound into these advanced platforms represents a significant research frontier.

Flow chemistry, with its superior heat and mass transfer, is particularly well-suited for handling highly reactive intermediates and exothermic reactions that can be associated with chloromethylated compounds. researchgate.net Future work could involve developing continuous flow processes for both the synthesis of this compound and its subsequent derivatization. This would not only improve the safety profile by minimizing the accumulation of potentially hazardous reagents but also enable high-throughput screening of reaction conditions to rapidly optimize synthetic protocols.

Automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the exploration of the chemical space around this scaffold. researchgate.netiscientific.org By automating the process of reaction setup, monitoring, and purification, researchers can rapidly generate libraries of novel compounds derived from this compound for screening in various applications. The automated synthesis of other fluorinated compounds, particularly for applications in radiochemistry, has already demonstrated the power of this approach. researchgate.netiscientific.orgnih.gov

Potential for Rational Design in Advanced Chemical Systems

The unique electronic and steric properties imparted by the fluoro and chloromethyl substituents make this compound an attractive scaffold for the rational design of molecules with tailored functions. The application of computational tools, including machine learning and artificial intelligence, will be instrumental in unlocking this potential. nih.govresearchgate.netresearchgate.netiscientific.orgnih.gov

Predictive models can be developed to forecast the reactivity and physicochemical properties of derivatives of this compound. rsc.orgresearchgate.net For instance, machine learning algorithms trained on large datasets of chemical reactions can help in planning efficient synthetic routes to complex target molecules based on this scaffold. nih.govnih.gov Furthermore, these models can predict the site selectivity of reactions on the aromatic ring, guiding the design of specific isomers with desired biological or material properties. rsc.orgmit.edu

In the realm of medicinal chemistry, the 2-fluoro-3-(chloromethyl)benzonitrile core could serve as a novel scaffold for the design of enzyme inhibitors or receptor modulators. researchgate.net Computational docking studies could be used to predict the binding of derivatives to target proteins, allowing for the rational design of potent and selective therapeutic agents. Similarly, in materials science, this scaffold could be incorporated into polymers or other advanced materials to impart specific properties such as thermal stability or altered electronic characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.